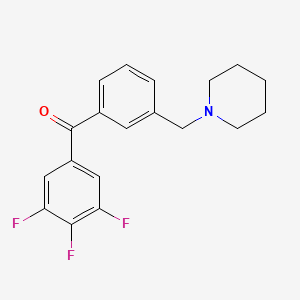

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone is an organic compound with the molecular formula C19H18F3NO It is characterized by the presence of a piperidine ring attached to a benzophenone core, which is further substituted with three fluorine atoms at the 3, 4, and 5 positions

Méthodes De Préparation

The synthesis of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzophenone and piperidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route: The piperidine is reacted with 3,4,5-trifluorobenzophenone in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield the desired product.

Analyse Des Réactions Chimiques

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Applications De Recherche Scientifique

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparaison Avec Des Composés Similaires

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone can be compared with other similar compounds, such as:

3’-Piperidinomethyl-4-fluorobenzophenone: This compound has a single fluorine atom, which may result in different chemical and biological properties.

3’-Piperidinomethyl-3,4-difluorobenzophenone: With two fluorine atoms, this compound may exhibit intermediate properties between the mono- and trifluorinated derivatives.

3’-Piperidinomethyl-3,4,5-trichlorobenzophenone: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and biological activity.

Activité Biologique

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group on the benzophenone structure, which enhances its lipophilicity and biological availability. The piperidine moiety is significant for its interaction with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl groups may facilitate membrane permeability, allowing the compound to reach intracellular targets more effectively. Research suggests that it may inhibit or modulate the activity of certain proteins or enzymes, leading to various biological effects.

Antitumor Activity

Studies have indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3'-Piperidinomethyl-4-fluorobenzophenone | Single fluorine atom | Moderate antitumor activity |

| 3'-Piperidinomethyl-3,4-difluorobenzophenone | Two fluorine atoms | Enhanced antimicrobial activity |

| 3'-Piperidinomethyl-3,4,5-trichlorobenzophenone | Chlorine instead of fluorine | Different reactivity profile |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Studies : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability among various cancer cell lines. The compound induced apoptosis through caspase activation pathways.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at low concentrations. This suggests potential for development as an antimicrobial agent.

- Enzyme Interaction Studies : Research indicated that this compound binds selectively to certain enzymes involved in metabolic pathways. This binding alters enzyme activity and could lead to therapeutic applications in metabolic disorders.

Propriétés

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWZMUSYYPHNGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643168 |

Source

|

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-64-1 |

Source

|

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.